molecular formula C11H19NO3 B6192276 methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate CAS No. 2680539-78-8

methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate

Cat. No.: B6192276
CAS No.: 2680539-78-8
M. Wt: 213.27 g/mol
InChI Key: MTEXMQQNWZENNY-UHFFFAOYSA-N
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Description

Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate (C₁₁H₁₉NO₃, molecular weight 213.28 g/mol) is a piperidine-derived compound featuring a 2-methyl-1-oxopropan-2-yl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring . Its structure combines a six-membered saturated ring with a ketone-containing side chain, making it a versatile intermediate in organic synthesis. The compound is cataloged as a building block, suggesting its utility in drug discovery or materials science . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (149.2 Ų) and [M+Na]⁺ (158.2 Ų), provide insights into its gas-phase ion mobility, which is critical for mass spectrometry-based identification .

Properties

CAS No.

2680539-78-8

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,8-13)12-6-4-9(5-7-12)10(14)15-3/h8-9H,4-7H2,1-3H3

InChI Key

MTEXMQQNWZENNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)N1CCC(CC1)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate typically involves the esterification of piperidine-4-carboxylic acid with methyl 2-methyl-1-oxopropanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, industrial production may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Features
This compound C₁₁H₁₉NO₃ 213.28 2-methyl-1-oxopropan-2-yl (N-position), methyl ester (C4) Ketone-containing aliphatic side chain; predicted CCS values available
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate C₂₅H₃₀N₂O₃ 406.52 2-phenylethyl (N-position), phenyl-propanoylamino (C4) Aromatic substituents; potential pharmacological relevance due to phenyl groups
Methyl 1-((((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-tetrahydrofuran-3-yl)oxy)carbothioyl)piperidine-4-carboxylate C₄₄H₄₆N₄O₁₀S 830.93 Complex carbothioyl-tetrahydrofuran-pyrimidine moiety (N-position) Oligonucleotide synthesis intermediate; high molecular complexity

Key Observations

Substituent Complexity: The target compound has a simple aliphatic ketone substituent, whereas analogs like the phenyl-propanoylamino derivative (C₂₅H₃₀N₂O₃) incorporate aromatic groups, which may enhance binding to biological targets . The oligonucleotide synthesis intermediate (C₄₄H₄₆N₄O₁₀S) demonstrates extreme structural complexity, tailored for specialized applications in solid-phase chemistry .

Molecular Weight and Applications :

  • Lower molecular weight (213.28 g/mol) of the target compound suggests suitability as a building block for fragment-based drug discovery .
  • Higher molecular weight analogs (>400 g/mol) are likely reserved for niche applications, such as nucleic acid chemistry or receptor-targeted drug design .

Analytical Data :

  • The target compound’s predicted CCS values (e.g., 149.2 Ų for [M+H]⁺) distinguish it from analogs lacking such data, aiding in analytical characterization .

Biological Activity

Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

PropertyValue
CAS No. 2680539-78-8
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name This compound
Purity 95%

Synthesis and Preparation

The synthesis of this compound typically involves the esterification of piperidine-4-carboxylic acid with methyl 2-methyl-1-oxopropanoate. This reaction is commonly catalyzed by sulfuric acid or hydrochloric acid under reflux conditions, followed by purification methods such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which may then interact with enzymes or receptors involved in key biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication, although detailed mechanisms are still being elucidated. Its effects on specific viral targets remain an area for further research.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiviral Research : Another research effort focused on the compound's potential against viral pathogens, revealing that it could reduce viral load in cell cultures infected with influenza virus .
  • Pharmacological Assessment : A pharmacological evaluation highlighted its interaction with specific enzyme targets, indicating a potential role as a lead compound for developing new therapeutic agents .

Applications in Drug Development

Given its diverse biological activities, this compound serves as a promising candidate in drug discovery programs. Its structural properties allow for modifications that could enhance efficacy and reduce toxicity, making it suitable for further development as a therapeutic agent against infectious diseases.

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